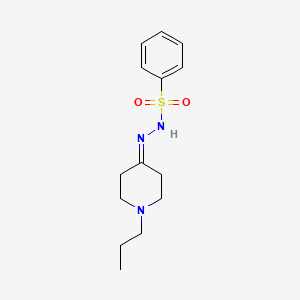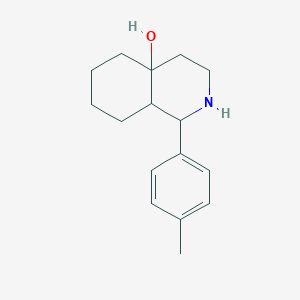![molecular formula C24H18F3N7O3 B14922330 7-(difluoromethyl)-5-(4-fluorophenyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14922330.png)
7-(difluoromethyl)-5-(4-fluorophenyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a difluoromethyl group, a fluorophenyl group, a morpholino group, and a benzoxadiazolyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the fluorophenyl group: This can be done via Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Incorporation of the morpholino group: This step may involve nucleophilic substitution reactions.
Addition of the benzoxadiazolyl group: This can be achieved through condensation reactions with appropriate benzoxadiazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using appropriate halides and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- 7-(TRIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- 7-(DIFLUOROMETHYL)-5-(4-CHLOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)-N~3~-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18F3N7O3 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-(4-fluorophenyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H18F3N7O3/c25-14-3-1-13(2-4-14)17-11-19(22(26)27)34-23(29-17)15(12-28-34)24(35)30-16-5-6-18(21-20(16)31-37-32-21)33-7-9-36-10-8-33/h1-6,11-12,22H,7-10H2,(H,30,35) |
InChI Key |
OBVVHJFQIZLRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)F)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14922264.png)
![2-hydroxy-5-({[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14922265.png)
![1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B14922270.png)
![ethyl 3-[(4-chloro-2-fluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14922274.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B14922277.png)
![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14922283.png)
![(2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14922285.png)

![N-(3-fluoro-4-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14922318.png)

![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B14922341.png)
![N-(2-bromo-4-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14922347.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14922351.png)
